molecular formula C16H13ClF3NS B119329 10-(3-Chloropropyl)-2-(trifluoromethyl)-10H-phenothiazine CAS No. 1675-46-3

10-(3-Chloropropyl)-2-(trifluoromethyl)-10H-phenothiazine

Cat. No. B119329
CAS RN: 1675-46-3
M. Wt: 343.8 g/mol
InChI Key: BZEJZIAESDBOJX-UHFFFAOYSA-N
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Description

10-(3-Chloropropyl)-2-(trifluoromethyl)-10H-phenothiazine, also known as CPT-11, is a synthetic compound belonging to the phenothiazine class of drugs. It is one of the most widely studied compounds in this class and has been used in scientific research for many years. CPT-11 has been used in a variety of experiments, including applications in biochemistry, physiology, and pharmacology.

Scientific Research Applications

Synthesis of Derivatives

Metallochromic Properties

  • Phenothiazine-containing cruciforms synthesized using 10-hexyl-10H-phenothiazine-3-carbaldehyde showed shifts in emission and absorption when exposed to metal triflates, indicating potential in sensory applications for metal cations (Hauck et al., 2007).

Antimicrobial, Antitubercular, Antioxidant, and Anticancer Activities

  • Novel 1-(3-chloro-2-oxo-4-phenylazetidin-1yl)-3-(2-oxo-2-(10H-phenothiazin-10-yl)ethyl)urea derivatives showed significant antimicrobial, antitubercular, antioxidant, and anticancer activities (Rajasekaran & Devi, 2012).

Dye-sensitized Solar Cells

  • The synthesis and evaluation of phenothiazine sensitizers for dye-sensitized solar cells revealed the significance of the π-spacer connection and the potential of thiophene as a π-spacer (Buene, Hagfeldt, & Hoff, 2019).

Antitumor Activity

  • Certain phenothiazines, including derivatives with trifluoromethyl substitution, demonstrated antitumor activity against HEp-2 tumor cells, highlighting the impact of substitution at the C2 position (Nagy et al., 1996).

Drug Repurposing for Antitumor Agents

  • The drug A4, derived from trifluoperazine (a phenothiazine), showed promising antitumor activities in oral cancer cells and in vivo, suggesting potential in oral cancer therapy (Wu et al., 2016).

Cytotoxic Activity and Dipole Moment Relationship

  • The study of "half-mustard type" phenothiazines revealed a correlation between their cytotoxic activity and dipole moments, suggesting a predictive capability for anti-tumor cell activity (Kurihara et al., 1999).

Immunomodulating Activities

  • Phenothiazines showed effects on antibody-dependent cellular cytotoxicity, natural killer cells, and the blast transformation of human lymphocytes, suggesting potential in immune modulation (Petri et al., 1996).

Structural Studies

properties

IUPAC Name

10-(3-chloropropyl)-2-(trifluoromethyl)phenothiazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClF3NS/c17-8-3-9-21-12-4-1-2-5-14(12)22-15-7-6-11(10-13(15)21)16(18,19)20/h1-2,4-7,10H,3,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZEJZIAESDBOJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N(C3=C(S2)C=CC(=C3)C(F)(F)F)CCCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClF3NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20168297
Record name 10-(3-Chloropropyl)-2-(trifluoromethyl)-10H-phenothiazine
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Molecular Weight

343.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

10-(3-Chloropropyl)-2-(trifluoromethyl)-10H-phenothiazine

CAS RN

1675-46-3
Record name 10-(3-Chloropropyl)-2-(trifluoromethyl)-10H-phenothiazine
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Record name 2-Trifluoromethyl-10-(3-chloropropyl)phenothiazine
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Record name 1675-46-3
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Record name 10-(3-Chloropropyl)-2-(trifluoromethyl)-10H-phenothiazine
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Record name 10-(3-chloropropyl)-2-(trifluoromethyl)-10H-phenothiazine
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Record name 2-TRIFLUOROMETHYL-10-(3-CHLOROPROPYL)PHENOTHIAZINE
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Synthesis routes and methods I

Procedure details

A solution of 2-(trifluoromethyl)-10H-phenothiazine (2.04 g, 7.6 mmol) and DMF (16 mL) was mixed with CS2CO3 (7.5 g, 22.9 mmol) and 1-bromo-3-chloropropane (1.1 mL, 11.5 mmol) The reaction mixture was heated at 65° C. for 12 h. Once no starting material was observed by analytical LCMS, EtOAC (250 mL) and brine (250 mL) were added. The organic layer was separated, and the aqueous layer was washed with EtOAC (3×100 mL). The combined organic extracts were washed with brine (2×100 mL), dried over MgSO4, and concentrated to afford the title compound.
Quantity
2.04 g
Type
reactant
Reaction Step One
Name
Quantity
16 mL
Type
reactant
Reaction Step One
[Compound]
Name
CS2CO3
Quantity
7.5 g
Type
reactant
Reaction Step One
Quantity
1.1 mL
Type
reactant
Reaction Step One
Name
brine
Quantity
250 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

Into a 5 liter reactor fitted with stirring and cooling means and maintained at about -40° C., there were poured 1 liter of liquid ammonia, 11.5 g (0.5 mole) of metallic sodium, 0.5 g of ferric acetate and then, slowly, 133.5 g (0.5 mole) of 2-trifluoromethyl-phenothiazine. The mixture was stirred for one hour and there were added 78.8 g (0.5 mole) of 1-bromo-3-chloropropane. After stirring for some minutes, the mixture was allowed to warm slowly up to room temperature, with elimination of the liquid ammonia. There were then added 2 liters of heptane and stirring was maintained for 12 hours. The mixture was then refluxed for one hour and filtered, washed with heptane, evaporated to dryness and recrystallized from heptane to give 270 g (yield 81%) of N-(γ-chloropropyl)-2-trifluoromethyl-phenothiazine.
[Compound]
Name
liquid
Quantity
1 L
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
11.5 g
Type
reactant
Reaction Step One
[Compound]
Name
ferric acetate
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
133.5 g
Type
reactant
Reaction Step Two
Quantity
78.8 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
2 L
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
Y Gao, TY Sun, WF Bai, CG Bai - European Journal of Medicinal Chemistry, 2019 - Elsevier
A novel series of phenothiazine derivatives containing diethanolamine, methoxyethylamine, flavonoids, and a nitric oxide (NO) donor was designed and synthesized for the treatment of …
Number of citations: 28 www.sciencedirect.com
MK Sharma, J Machhi, P Murumkar, MR Yadav - Scientific reports, 2018 - nature.com
Developing peripherally active cannabinoid 1 (CB1) receptor antagonists is a novel therapeutic approach for the management of obesity. An unusual phenothiazine scaffold containing …
Number of citations: 16 www.nature.com
EA Dunn, M Roxburgh, L Larsen, RAJ Smith… - Bioorganic & medicinal …, 2014 - Elsevier
Tuberculosis (TB) is a difficult to treat disease caused by the bacterium Mycobacterium tuberculosis. The need for improved therapies is required to kill different M. tuberculosis …
Number of citations: 50 www.sciencedirect.com
S Kang, JM Lee, B Jeon, A Elkamhawy, S Paik… - European journal of …, 2018 - Elsevier
Repositioning of the antipsychotic drug trifluoperazine for treatment of glioblastoma, an aggressive brain tumor, has been previously suggested. However, trifluoperazine did not …
Number of citations: 30 www.sciencedirect.com
MK Sharma - 2018 - search.proquest.com
4.1. 2 Distribution of training and test set 65 4.1. 3 Alignment rules 65 4.1. 3.1 Atom-based alignment 66 4.1. 3.2 Centroid-based alignment 66 4.1. 3.3 Centroid and atom-based …
Number of citations: 0 search.proquest.com

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